13S-HODE-(d4)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
13S-HODE-(d4) is synthesized through the deuteration of 13S-Hydroxy-9Z,11E-octadecadienoic acid. The process involves the incorporation of deuterium atoms into the molecular structure of 13S-HODE. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 13S-HODE-(d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is purified through chromatographic techniques to achieve high purity levels required for analytical standards .
Chemical Reactions Analysis
Types of Reactions
13S-HODE-(d4) undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and other oxidized derivatives.
Reduction: Reduction of the hydroxyl group to form corresponding alcohols.
Substitution: Substitution reactions involving the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides for esterification or sulfonation reactions.
Major Products Formed
Oxidation: Formation of hydroperoxyoctadecadienoic acids (HPODEs).
Reduction: Formation of corresponding alcohols.
Substitution: Formation of esters or sulfonates.
Scientific Research Applications
13S-HODE-(d4) is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 13S-HODE.
Biology: Studied for its role in lipid peroxidation and cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of analytical methods for lipidomics and metabolomics .
Mechanism of Action
13S-HODE-(d4) exerts its effects primarily through its role as an internal standard in analytical applications. It mimics the behavior of 13S-HODE in mass spectrometry, allowing for accurate quantification. In biological systems, 13S-HODE is known to modulate inflammatory responses and regulate gene expression related to oxidative stress mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-10,12-octadecadienoic acid (9-HODE)
- 13R-Hydroxy-9Z,11E-octadecadienoic acid (13R-HODE)
- 9,10-Dihydroxyoctadecenoic acid (9,10-DHODE)
- 9,10,13-Trihydroxyoctadecenoic acid (9,10,13-THODE) .
Uniqueness
13S-HODE-(d4) is unique due to its deuterated form, which provides enhanced stability and accuracy in mass spectrometry analyses. This makes it an invaluable tool for researchers studying lipid peroxidation and related biochemical pathways .
Properties
Molecular Formula |
C18H32O3 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(9Z,11E,13S)-9,10,12,13-tetradeuterio-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1/i7D,9D,15D,17D |
InChI Key |
HNICUWMFWZBIFP-QEYKCUBVSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
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